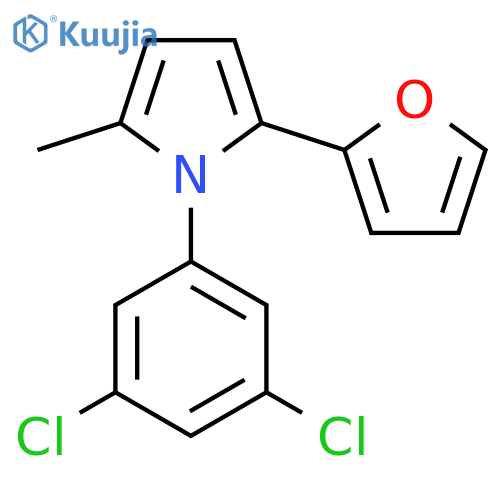Cas no 338963-34-1 (1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE)

338963-34-1 structure
商品名:1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE
CAS番号:338963-34-1
MF:C15H11Cl2NO
メガワット:292.159941911697
CID:5270446
1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE 化学的及び物理的性質
名前と識別子
-
- 1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE
- 1-(3,5-dichlorophenyl)-2-(furan-2-yl)-5-methyl-1H-pyrrole
- 1-(3,5-dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole
-
- インチ: 1S/C15H11Cl2NO/c1-10-4-5-14(15-3-2-6-19-15)18(10)13-8-11(16)7-12(17)9-13/h2-9H,1H3
- InChIKey: XQPAUXVAGLPAPB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1)N1C(C)=CC=C1C1=CC=CO1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 305
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 18.1
1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A921195-1g |
1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methyl-1H-pyrrole |
338963-34-1 | 90% | 1g |
$350.0 | 2024-04-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00895763-1g |
1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methyl-1H-pyrrole |
338963-34-1 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| Key Organics Ltd | 5N-302S-5MG |
1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole |
338963-34-1 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 5N-302S-50MG |
1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole |
338963-34-1 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 5N-302S-100MG |
1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole |
338963-34-1 | >90% | 100mg |
£110.00 | 2025-02-09 | |
| Key Organics Ltd | 5N-302S-1MG |
1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole |
338963-34-1 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 5N-302S-10MG |
1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole |
338963-34-1 | >90% | 10mg |
£48.00 | 2025-02-09 |
1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE 関連文献
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
338963-34-1 (1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE) 関連製品
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:338963-34-1)1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE

清らかである:99%
はかる:1g
価格 ($):315.0